(1R)-2-amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol
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Overview
Description
(1R)-2-amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol is a chiral compound that features an amino group, a hydroxyl group, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-chloro-4-fluoroacetophenone.
Reduction: The ketone group of the precursor is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The hydroxyl group is then converted to an amino group through a reductive amination process using reagents like ammonium chloride and sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon to facilitate the reduction step.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: 2-amino-1-(2-chloro-4-fluorophenyl)ethanone.
Reduction: 2-amino-1-(2-chloro-4-fluorophenyl)ethane.
Substitution: 2-amino-1-(2-methoxy-4-fluorophenyl)ethan-1-ol.
Scientific Research Applications
(1R)-2-amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme-substrate interactions and receptor binding assays.
Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R)-2-amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence biochemical pathways related to neurotransmission, inflammation, or cell signaling.
Comparison with Similar Compounds
Similar Compounds
- (1R)-2-amino-1-(2-chlorophenyl)ethan-1-ol
- (1R)-2-amino-1-(4-fluorophenyl)ethan-1-ol
- (1R)-2-amino-1-(2,4-dichlorophenyl)ethan-1-ol
Uniqueness
(1R)-2-amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C8H9ClFNO |
---|---|
Molecular Weight |
189.61 g/mol |
IUPAC Name |
(1R)-2-amino-1-(2-chloro-4-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9ClFNO/c9-7-3-5(10)1-2-6(7)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m0/s1 |
InChI Key |
MJUPJVGXVPDJCO-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)Cl)[C@H](CN)O |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(CN)O |
Origin of Product |
United States |
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